4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride

Beschreibung

Nomenclature, Classification, and Historical Context

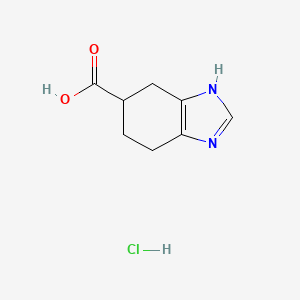

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride (CAS: 131020-57-0) is a heterocyclic organic compound classified under the benzimidazole derivative family. Its systematic IUPAC name is 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid hydrochloride , reflecting its partially saturated bicyclic structure. The compound is also known by synonyms such as Ramosetron Impurity 4 HCl and 4,5,6,7-THBZID.HCl .

Historically, benzimidazole derivatives have been studied for their pharmacological potential, particularly in kinase inhibition and anticancer applications. This compound emerged as an intermediate in the synthesis of pharmaceuticals, with its structural features enabling interactions with biological targets such as thrombin activatable fibrinolysis inhibitor (TAFI).

Chemical Structure and Stereochemistry

The molecular structure comprises a bicyclic system with a tetrahydrobenzene ring fused to an imidazole moiety. A carboxylic acid group is attached at the 5-position of the benzimidazole core, and the hydrochloride salt forms via protonation of the imidazole nitrogen (Figure 1). The molecular formula is C₈H₁₁ClN₂O₂ , with a molecular weight of 202.64 g/mol .

Stereochemical analysis reveals one undefined stereocenter at the 5-position, suggesting potential for racemic mixtures. However, no resolved enantiomers have been reported in the literature. The planar imidazole ring and tetrahedral geometry at the carboxylic carbon contribute to conformational flexibility.

Molecular Properties and Physicochemical Parameters

The compound exhibits moderate polarity due to its topological polar surface area (TPSA) of 66 Ų and three hydrogen bond donors (two from the imidazole ring, one from the carboxylic acid). It is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Crystallographic Analysis and Structural Elucidation

Crystallographic data specific to this compound are limited. However, X-ray studies of structurally related tetrahydrobenzimidazole derivatives reveal monoclinic crystal systems with space group Pc and unit cell parameters a = 11.853 Å, b = 6.207 Å, c = 16.346 Å. These studies highlight intermolecular hydrogen bonding between the carboxylic acid and chloride ions, stabilizing the lattice.

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆): Peaks at δ 1.82–1.87 (m, 4H, cyclohexyl H5/H6), 2.33–2.76 (broad singlets, 4H, cyclohexyl H4/H7), and 6.54–7.46 (aromatic protons).

- ¹³C NMR: Carboxylic carbon at δ 170–175 ppm, imidazole carbons at δ 120–140 ppm.

Infrared (IR) Spectroscopy:

Mass Spectrometry:

- ESI-MS (m/z): [M+H]⁺ at 203.1, with fragmentation patterns consistent with loss of HCl (Δ m/z = 36).

Conformational analysis via density functional theory (DFT) predicts a preference for the half-chair conformation in the tetrahydrobenzene ring, minimizing steric strain.

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLOFQMHYZETCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692839 | |

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131020-57-0 | |

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization of o-Phenylenediamine Derivatives

A foundational approach involves the cyclization of o-phenylenediamine with carbonyl-containing precursors. For example, ethyl acetoacetate reacts with o-phenylenediamine in ethanol under reflux to form the benzimidazole core. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by dehydration and aromatization. Hydrochloric acid is introduced post-cyclization to protonate the amine and precipitate the hydrochloride salt.

Key Conditions:

Alternative Precursors: Carboxylic Acid Derivatives

In a patent by EP0376624B1, 1-methylbenzimidazole-5-carboxylic acid hydrochloride undergoes hydrogenation in methanol with hydrochloric acid to yield the tetrahydro derivative. This method avoids harsh cyclization conditions, instead relying on catalytic hydrogenation to saturate the benzene ring.

Reaction Steps:

-

Dissolve 1-methylbenzimidazole-5-carboxylic acid hydrochloride in methanol.

-

Add concentrated HCl (5 ml per 300 ml methanol).

-

Hydrogenate under H₂ gas with a palladium catalyst.

Industrial-Scale Synthesis

A scalable method from US8058440B2 employs 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a precursor. The bromo compound undergoes cyanation with sodium cyanide in dimethylacetamide at 140–160°C, followed by hydrolysis with lithium hydroxide in ethanol.

Optimized Parameters:

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cyanation | NaCN | Dimethylacetamide | 150°C | 15 hr | 75% |

| Hydrolysis | LiOH | Ethanol | 60°C | 8 hr | 88% |

This route emphasizes solvent selection (dimethylacetamide for high boiling point) and avoids costly catalysts.

Mechanistic Insights and Intermediate Isolation

Cyclization Mechanism

The formation of the benzimidazole core proceeds through:

-

Condensation: o-Phenylenediamine reacts with a β-ketoester (e.g., ethyl acetoacetate) to form a Schiff base.

-

Cyclization: Intramolecular nucleophilic attack by the secondary amine forms the six-membered ring.

-

Aromatization: Acidic conditions (HCl) promote dehydration, yielding the aromatic benzimidazole.

Critical Intermediate:

Hydrolysis and Salt Formation

The ester intermediate undergoes saponification using aqueous NaOH or LiOH to yield the carboxylic acid. Subsequent treatment with HCl precipitates the hydrochloride salt.

Challenges:

-

Byproduct Formation: Over-hydrolysis may degrade the tetrahydro ring.

-

Mitigation: Controlled pH (4–5) and low temperature (0–5°C) during acidification.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol/water mixtures. The hydrochloride salt’s solubility decreases sharply below 10°C, enabling high-purity isolation.

Typical Purity:

Spectroscopic Data

1H NMR (D₂O, 400 MHz):

IR (KBr):

Industrial and Environmental Considerations

Solvent Recovery

Methanol and ethanol are recycled via distillation, reducing waste. Patents highlight ≥90% solvent recovery rates in continuous flow systems.

Catalytic Efficiency

Palladium catalysts in hydrogenation steps are reused up to five times without significant activity loss, lowering costs.

Comparative Analysis of Methods

The hydrogenation method offers superior purity, while the cyanide route excels in scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives with different substitution patterns.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-5-carboxylic acid, while reduction can produce various tetrahydrobenzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting serotonin receptors.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act as a serotonin receptor antagonist, modulating neurotransmitter activity in the brain. The compound’s structure allows it to bind to receptor sites, inhibiting the action of serotonin and thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Differences and Insights :

Structural Variation: The target compound features a partially saturated benzimidazole ring, enhancing conformational flexibility compared to fully aromatic analogs like Flubendazole or 5-aminobenzimidazole . This saturation may influence solubility and binding affinity in pharmaceutical contexts. Berberine hydrochloride diverges entirely as an isoquinoline alkaloid with a planar structure, enabling intercalation with DNA/RNA .

Functional Group Impact :

- The carboxylic acid group in the target compound enables salt formation (e.g., hydrochloride) and participation in hydrogen bonding, critical for receptor interactions in Ramosetron .

- Flubendazole ’s fluorophenyl group enhances metabolic stability and target specificity against parasitic tubulin .

Synthetic Utility :

- The target compound and 1-Benzyl-5-chloromethylimidazolium chloride both act as intermediates, but the latter’s ionic liquid properties make it valuable in green chemistry .

Research Findings and Challenges

- Synthetic Challenges : The target compound’s synthesis involves multi-step reactions, including reductive amination and hydrochlorination, with yields ranging from 70–87% .

- Analytical Data : HPLC and NMR (¹H, ¹³C) are critical for purity verification, as highlighted in studies on related imidazole derivatives .

- Discrepancies: CAS number conflicts (e.g., 131020-57-0 vs.

Biologische Aktivität

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride (CAS Number: 131020-57-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₁ClN₂O₂

- Molecular Weight : 202.638 g/mol

- Hydrogen Bond Donor Count : 3

- Hydrogen Bond Acceptor Count : 3

- Topological Polar Surface Area : 66 Ų

Antitumor Activity

Recent studies have shown that derivatives of benzoimidazole compounds exhibit antitumor properties. For instance, research indicates that the introduction of various substituents at the benzoimidazole core can enhance its cytotoxic effects against different cancer cell lines. A notable study demonstrated that 4,5,6,7-tetrahydro-1H-benzimidazole derivatives displayed significant inhibition of tumor growth in xenograft models, suggesting their potential as anticancer agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms in cancer cells. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives. Research suggests these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

The biological activity of 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various biological targets:

- PARP Inhibition : By inhibiting PARP activity, the compound disrupts the DNA repair process in cancer cells, leading to increased apoptosis.

- Antioxidant Activity : The compound may also exhibit antioxidant properties that protect neuronal cells from oxidative damage.

Case Studies

- Anticancer Efficacy :

- Neuroprotection :

Data Table: Summary of Biological Activities

Q & A

(Basic) What are the recommended synthetic routes for 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride?

Methodological Answer:

The synthesis typically involves cyclization of precursor amines or hydrazides with carbonyl-containing intermediates. For example, imidazole ring formation can be achieved via condensation reactions under acidic or basic conditions. A plausible route includes:

- Step 1: Reacting a substituted cyclohexane derivative with a nitrile or carboxamide group to form the tetrahydrobenzimidazole core .

- Step 2: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or water).

- Key Reagents: Hydrazine derivatives, carboxylic acid activators (e.g., SOCl₂ for carboxylate intermediates), and catalytic acids/bases .

(Advanced) How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Modern approaches integrate quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms to predict viable intermediates and transition states. For instance:

- ICReDD Framework: Combines computational reaction path analysis with experimental validation to narrow optimal conditions (e.g., solvent, temperature) .

- AI-Driven Retrosynthesis: Tools like Template_relevance models prioritize one-step synthetic routes by analyzing databases like Reaxys or Pistachio .

- Key Metric: Energy barriers for ring-closing steps and hydrochloride salt stability under varying pH .

(Basic) What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the tetrahydrobenzimidazole structure and substituent positions. Aromatic protons typically appear at δ 6.5–8.5 ppm, while aliphatic hydrogens resonate at δ 1.5–3.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻) and isotopic patterns.

- X-Ray Diffraction: For absolute configuration determination if single crystals are obtainable .

(Advanced) How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

- Comparative Bioassays: Replicate studies using standardized protocols (e.g., fixed cell lines, consistent IC₅₀ measurement methods).

- Meta-Analysis: Statistically aggregate data from multiple studies to identify outliers or trends .

- Purity Validation: Use HPLC-MS to ensure >95% purity, as minor impurities (e.g., byproducts from incomplete cyclization) can skew results .

(Basic) What are the storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis or oxidation.

- Humidity: Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .

- Light Sensitivity: Protect from UV exposure by using amber glass vials .

(Advanced) What strategies exist for regioselective functionalization of the imidazole ring?

Methodological Answer:

- Directed C-H Activation: Employ transition-metal catalysts (e.g., Pd or Ru) with directing groups (e.g., amides) to target specific positions .

- Electrophilic Substitution: Use nitration or sulfonation agents under controlled conditions (e.g., low temperature) to favor substitution at the 4- or 6-position .

- Computational Guidance: DFT calculations predict electron density maps to identify reactive sites .

(Basic) How to assess purity and potential impurities?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify main product and byproducts.

- Elemental Analysis: Confirm C/H/N/Cl content matches theoretical values (±0.3% tolerance) .

- Thermogravimetric Analysis (TGA): Detect solvent residues or decomposition products .

(Advanced) How to design experiments to study the compound’s reactivity under varying conditions?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., pH, temperature, solvent polarity) and model interactions .

- In Situ Monitoring: Employ techniques like FTIR or Raman spectroscopy to track intermediate formation during reactions .

- Kinetic Profiling: Measure rate constants for hydrolysis or oxidation under accelerated stability conditions (e.g., 40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.